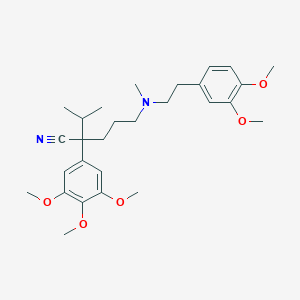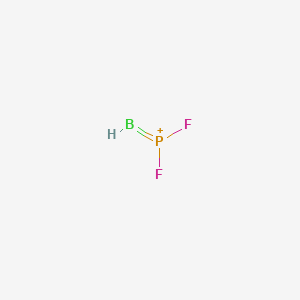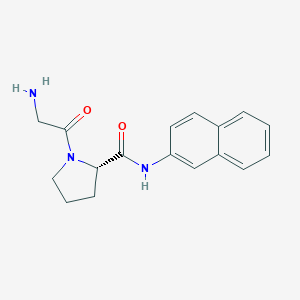
2-Isopropyl-1H-indole
Vue d'ensemble
Description
2-Isopropyl-1H-indole is a chemical compound with the molecular formula C11H13N . It is a derivative of indole, a heterocyclic compound that is significant in both natural and synthetic chemistry .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. One approach involves starting from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . Another method involves the use of aryl Grignard reagents and tert-butyl azodicarboxylate .Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring with an isopropyl group attached at the 2-position . The indole ring system is one of the most abundant and important heterocycles in nature .Chemical Reactions Analysis
Indole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo reductive cyclization, a modified Fischer indole reaction, late-stage oxidative lactonization, and intramolecular cyclization .Applications De Recherche Scientifique
Applications antivirales
Les dérivés de 2-isopropyl-1H-indole ont été étudiés pour leurs propriétés antivirales. Par exemple, des composés comme le 6-amino-4-isobutoxy-1H-indole-2-carboxylate de méthyle ont montré une activité inhibitrice contre le virus de la grippe A, avec des valeurs d'index de sélectivité prometteuses contre le virus CoxB3 . Cela suggère un potentiel pour ces composés dans le développement de nouveaux médicaments antiviraux.
Activités anti-inflammatoires et anticancéreuses
Le noyau indole est une structure courante que l'on trouve dans de nombreuses molécules de médicaments synthétiques en raison de sa forte affinité pour de multiples récepteurs. Les dérivés de l'indole, y compris ceux portant une substitution en position 2-isopropyle, ont été explorés pour leurs activités anti-inflammatoires et anticancéreuses. Ces composés pourraient être essentiels dans le développement de traitements pour diverses affections inflammatoires et liées au cancer .
Propriétés antioxydantes
Les dérivés de l'indole sont également connus pour leurs activités antioxydantes. La présence du noyau indole contribue à la capture des radicaux libres, ce qui est crucial pour prévenir les maladies liées au stress oxydatif. La recherche sur le this compound pourrait conduire à de nouveaux antioxydants ayant des applications thérapeutiques potentielles .
Effets antimicrobiens et antituberculeux
Les activités antimicrobiennes et antituberculeuses des dérivés de l'indole en font des candidats pour traiter les infections bactériennes, y compris les souches résistantes aux médicaments. La polyvalence structurelle du this compound permet la synthèse de divers échafaudages qui peuvent être criblés pour ces activités pharmacologiques .
Utilisations antidiabétiques et antimalariennes
Les dérivés de l'indole ont été étudiés pour leurs effets antidiabétiques et antimalariens. La modification de la structure de l'indole, comme l'ajout d'un groupe isopropyle, peut améliorer l'activité biologique et la spécificité de ces composés, conduisant potentiellement à de nouveaux traitements pour le diabète et le paludisme .
Synthèse de squelettes hétérocycliques
Le this compound sert de brique de construction polyvalente dans les réactions de cycloaddition, qui sont essentielles à la synthèse de divers squelettes hétérocycliques. Ces réactions sont économes en atomes et considérées comme vertes, ce qui s'aligne sur les pratiques de la chimie durable. Le rôle du composé dans la construction d'hétérocycles complexes et biologiquement pertinents est d'un intérêt significatif dans la recherche pharmaceutique .
Safety and Hazards
While specific safety and hazard information for 2-Isopropyl-1H-indole is not available, general safety measures for handling indole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Orientations Futures
Mécanisme D'action
Target of Action
2-Isopropyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in cellular processes. The indole nucleus in the compound binds to the receptors, triggering a series of biochemical reactions . .
Biochemical Pathways
Indole derivatives, including this compound, affect various biochemical pathways. For instance, they can influence the degradation of tryptophan in higher plants, leading to the production of indole-3-acetic acid, a plant hormone . They can also impact the synthesis of various natural compounds that contain indole as a parent nucleus . .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities, which suggest they may have favorable adme properties
Result of Action
The result of this compound’s action at the molecular and cellular level is likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include antiviral, anti-inflammatory, and anticancer activities, among others . .
Propriétés
IUPAC Name |
2-propan-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRLHGSAMGVDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170395 | |
| Record name | 2-Isopropyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17790-93-1 | |
| Record name | 2-(1-Methylethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17790-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017790931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20170395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)









